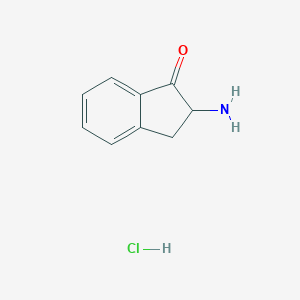

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFTSYQWUGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-16-8 | |

| Record name | 6941-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Indan-1-one undergoes nucleophilic attack by ammonia at the carbonyl carbon, followed by cyclization to form the aminoindanone framework. Acidic conditions (e.g., HCl or H₂SO₄) protonate the carbonyl oxygen, enhancing electrophilicity and facilitating amine addition. Alternatively, basic conditions (e.g., NaOH) deprotonate ammonia, increasing its nucleophilic character. A study using aluminum chloride (AlCl₃) as a Lewis acid in dichloromethane demonstrated 78–85% yields after 6–8 hours at 20–25°C.

Table 1: Cyclization Method Comparison

Hydrochloride Salt Formation

Post-cyclization, the free base is treated with hydrochloric acid (HCl) in polar aprotic solvents such as isopropyl acetate or ethanol. Crystallization at 60–65°C under vacuum yields the hydrochloride salt with >95% purity.

Ketoxime Reduction Pathway

Reduction of 2,3-dihydro-1H-inden-1-one oxime (ketoxime) provides an alternative route to the target amine, bypassing intermediate isolation challenges.

Catalytic Hydrogenation

The ketoxime is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) or Raney nickel in ethanol at 40–50°C. This method achieves 82–88% yields but requires careful control of hydrogen pressure to avoid over-reduction.

Metal-Acid Reduction

A patent describes the use of aluminum-nickel alloy in aqueous alkali (e.g., NaOH) at reflux. The alloy generates in situ hydrogen, reducing the ketoxime to the amine, which is subsequently protonated with HCl to form the hydrochloride salt. This one-pot method simplifies purification, yielding 70–75% product.

Multi-Step Synthesis via Protected Intermediates

Complex derivatives of 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride often necessitate multi-step syntheses with protective group strategies.

Trifluoroacetamide Protection

A patented route involves:

-

Protection : Reacting 2-aminoindan with trifluoroacetic anhydride (TFAA) to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

-

Alkylation : Introducing ethyl groups via Friedel-Crafts alkylation using AlCl₃ and ethyl chloride.

-

Deprotection : Hydrolysis with aqueous HCl removes the trifluoroacetyl group, yielding the hydrochloride salt.

Table 2: Multi-Step Synthesis Parameters

Purification and Crystallization

Final purification employs sequential washes with heptane/dichloromethane (5:1 v/v) and crystallization from isopropyl acetate/ethanol mixtures. This process enhances enantiomeric purity to >99% ee, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production requires addressing scalability, cost, and waste management.

Continuous Flow Reactors

Patented workflows utilize continuous flow systems for cyclization and alkylation steps, reducing reaction times from hours to minutes. For example, a tubular reactor operating at 10–15 bar pressure achieves 90% conversion efficiency with 50% solvent reduction.

Solvent Recovery Systems

Industrial plants integrate distillation units to recover dichloromethane and isopropyl acetate, lowering raw material costs by 30–40%.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output (kg) | 50 | 10,000 |

| Solvent Recovery (%) | <20 | 85–90 |

| Cost per kg ($) | 1,200 | 350 |

Comparative Analysis of Methods

Cyclization Route : Offers simplicity but moderate yields (65–85%). Suitable for small-scale synthesis.

Ketoxime Reduction : Balances yield (70–88%) and scalability, though requires specialized catalysts.

Multi-Step Synthesis : Delivers high purity (>99% ee) at the expense of operational complexity. Ideal for API manufacturing.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of indanone derivatives.

Reduction: Formation of indanol or indanamine derivatives.

Substitution: Formation of N-substituted indanone derivatives.

Aplicaciones Científicas De Investigación

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Positional Isomers and Functional Group Variations

- Such changes impact solubility and reactivity; for example, the ketone at position 1 may exhibit reduced electrophilicity compared to the target compound due to steric effects .

- This structural variation is critical in designing CNS-targeting agents .

Substituent Modifications on the Inden Scaffold

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride The addition of diethyl groups at positions 5 and 6 enhances steric bulk, which can improve binding specificity in receptor interactions. This compound is a key intermediate in synthesizing indacaterol, a β2-adrenoceptor agonist .

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one Derivatives

Halogen and methoxy substituents increase electron-withdrawing effects, stabilizing the ketone group and altering reactivity in Claisen-Schmidt condensations. Such derivatives are precursors to EGFR tyrosine kinase inhibitors .

Stereochemical Variations

Functional Group Replacements

- 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride

The branched alkylamine substituent replaces the ketone, significantly altering solubility and metabolic stability. This compound’s logP value is higher than the target compound, favoring hydrophobic interactions .

Data Tables: Key Comparative Properties

Table 1. Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Actividad Biológica

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a compound characterized by its unique molecular structure, which includes an amino group and a ketone group within an indane framework. This structural configuration suggests potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C_9H_10ClN_O, with a molecular weight of approximately 185.64 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to active or allosteric sites. This interaction can modulate biochemical pathways related to signal transduction and neurotransmission .

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Hydrophobic Interactions : The indane framework contributes to hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. Studies suggest that this compound may interact with bacterial cell walls or disrupt metabolic pathways essential for microbial growth .

- Anticancer Potential : The compound has been explored for its potential anticancer properties, possibly through the inhibition of kinases involved in cancer cell proliferation .

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study focused on the inhibition of glutathione S-transferase (GST) by flavonoids found that structurally similar compounds could inhibit GST activity effectively. Although specific IC50 values for this compound were not detailed in this study, the implications suggest potential for similar inhibitory effects based on structural analogs .

Case Study: Anticancer Research

Another study explored the effects of indole derivatives on cancer cell lines. Results indicated that modifications to the indole structure could enhance anticancer activity through targeted inhibition of specific oncogenic pathways. This supports further investigation into the anticancer potential of this compound .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination or catalytic hydrogenation of precursor imines. For example, hydrogenation using PtO₂ under H₂ atmosphere (as seen in donepezil intermediate synthesis) can reduce carbonyl groups while introducing amine functionality . Optimization of reaction conditions (e.g., solvent, catalyst loading, temperature) is critical to achieving high yields. Leuckart-Wallach reactions may also be adapted for secondary amine formation, followed by HCl salt precipitation for stabilization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Referencing safety data sheets (SDS), researchers should:

- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.

- Ensure proper ventilation to avoid inhalation of dust or vapors .

- Store in sealed containers under dry, inert conditions to prevent degradation .

Emergency measures (e.g., eye rinsing for 15 minutes with water, immediate medical attention for ingestion) are mandated for accidental exposure .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms amine protonation.

- X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) or ORTEP-III (for graphical representation) are standard for resolving bond lengths, angles, and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and purity .

Advanced Research Questions

Q. How can hydrogenation conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Screen catalysts (e.g., PtO₂ vs. Pd/C) to balance reactivity and selectivity.

- Monitor reaction progress via TLC or in situ FTIR to detect intermediates.

- Adjust H₂ pressure (1–3 atm) and temperature (25–50°C) to suppress over-reduction.

- Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) improves yield, as demonstrated in donepezil synthesis (69% overall yield) .

Q. What strategies resolve contradictions between crystallographic data and computational docking results?

- Methodological Answer :

- Cross-validate crystallographic refinement (SHELXL) with DFT calculations to assess conformational energy landscapes .

- Use molecular dynamics simulations to account for solvent effects or protein flexibility in docking studies.

- Re-examine hydrogen-bonding networks and torsional angles in the crystal lattice for alignment with predicted binding poses .

Q. How does stereochemical configuration influence the compound’s bioactivity as a phenylalanine ammonia-lyase (PAL) inhibitor?

- Methodological Answer :

- Enantiomeric separation (e.g., chiral HPLC) followed by enzyme inhibition assays (IC₅₀ determination) identifies active stereoisomers.

- Structural analogs with phosphonic acid groups (e.g., (2-Amino-2,3-dihydro-1H-inden-2-yl)-phosphonic acid hydrochloride) show PAL inhibition, suggesting the amino-indenone scaffold is critical for binding .

- Molecular docking (AutoDock Vina) can model interactions with PAL’s active site to guide SAR studies .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate solubility, cytochrome P450 interactions, and hepatotoxicity.

- Molecular dynamics simulations (GROMACS) assess membrane permeability and blood-brain barrier penetration, relevant for CNS-targeted applications .

Q. How can impurities (e.g., des-amino derivatives) be identified and quantified in synthesized batches?

- Methodological Answer :

- HPLC-MS : Gradient elution with C18 columns separates impurities; compare retention times with reference standards .

- NMR Spectroscopy : Detect des-amino byproducts via absence of amine proton signals.

- Pharmacopeial Methods : Follow protocols for related compounds (e.g., donepezil hydrochloride), which specify ≥98% purity via anhydrous basis calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.